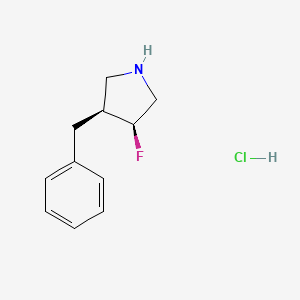

(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride” likely refers to a specific isomer of a pyrrolidine compound. Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride” would likely involve a pyrrolidine ring, a benzyl group, and a fluorine atom. The 3S,4S notation indicates the stereochemistry of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving “(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride” are not available, similar compounds may undergo reactions like those catalyzed by S-adenosyl methionine (SAM) – dependent methyltransferase enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride” would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Scientific Research Applications

Synthetic Utility in Medicinal Chemistry

4-Fluoropyrrolidine derivatives, including compounds structurally related to "(3S,4S)-3-Benzyl-4-fluoropyrrolidine hydrochloride," are valuable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The synthesis of these derivatives, facilitated by double fluorination processes, provides enantiomerically pure compounds efficiently. These fluoropyrrolidine derivatives serve as crucial synthons for developing various medicinal applications, demonstrating their broad utility in synthesizing novel therapeutic agents (R. Singh & T. Umemoto, 2011).

Photodehalogenation to Generate Intermediates

The photodehalogenation of fluoro or chlorobenzene derivatives, including structural analogs of "(3S,4S)-3-Benzyl-4-fluoropyrrolidine hydrochloride," leads to the generation of phenyl cations and potentially benzyne intermediates. These intermediates are pivotal in synthesizing various products, indicating the compound's role in facilitating diverse chemical reactions through photostabilization effects. This process underscores the importance of such compounds in designing less phototoxic fluorinated drugs, highlighting their significance in pharmaceutical development (S. Protti et al., 2012).

Structural Directing Effects in Material Science

In material science, benzylpyrrolidine and its fluorinated derivatives, akin to "(3S,4S)-3-Benzyl-4-fluoropyrrolidine hydrochloride," have been studied for their role as structure-directing agents in synthesizing microporous materials such as AlPO-5. These studies reveal the compound's potential in guiding the formation of specific crystalline structures, offering insights into the design and synthesis of novel materials with desired properties (Luis Gómez-Hortigüela et al., 2004).

Applications in Organic Synthesis

The chemical versatility of fluoropyrrolidines extends to their use in organic synthesis, where they serve as intermediates for generating various fluorinated compounds. The synthesis of small 3-fluoro- and 3,3-difluoropyrrolidines through 1,3-dipolar cycloaddition demonstrates the utility of these compounds in accessing fluorinated motifs, which are of significant interest due to their biological and pharmacological activities (Indrawan J. McAlpine et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3S,4S)-3-benzyl-4-fluoropyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-8-13-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2;1H/t10-,11+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRCVNPKGQFJOD-VZXYPILPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1)F)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B2740797.png)

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2740800.png)

![Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate](/img/structure/B2740803.png)

![N'-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2740805.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2740811.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2740812.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-morpholinobenzenesulfonamide](/img/structure/B2740817.png)